molecular formula C18H24O3S B14340569 5-(1-Hydroxyoctyl)-3-(phenylsulfanyl)furan-2(5H)-one CAS No. 96490-29-8

5-(1-Hydroxyoctyl)-3-(phenylsulfanyl)furan-2(5H)-one

Cat. No.: B14340569
CAS No.: 96490-29-8
M. Wt: 320.4 g/mol
InChI Key: BYKGJAKWWFOBJE-UHFFFAOYSA-N
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Description

5-(1-Hydroxyoctyl)-3-(phenylsulfanyl)furan-2(5H)-one is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a hydroxyoctyl group and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Hydroxyoctyl)-3-(phenylsulfanyl)furan-2(5H)-one typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors. One common method involves the use of furfural as a starting material, which undergoes cyclization in the presence of an acid catalyst.

    Introduction of the Hydroxyoctyl Group: The hydroxyoctyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of an octyl halide with a hydroxyl group in the presence of a base.

    Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through a thiolation reaction. This involves the reaction of a phenylthiol with an appropriate leaving group on the furan ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 5-(1-Hydroxyoctyl)-3-(phenylsulfanyl)furan-2(5H)-one can undergo oxidation to form a carbonyl group.

    Reduction: The furan ring can be reduced to form a tetrahydrofuran derivative.

    Substitution: The phenylsulfanyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and alkoxides.

Major Products

    Oxidation: Formation of 5-(1-Oxooctyl)-3-(phenylsulfanyl)furan-2(5H)-one.

    Reduction: Formation of 5-(1-Hydroxyoctyl)-3-(phenylsulfanyl)tetrahydrofuran.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(1-Hydroxyoctyl)-3-(phenylsulfanyl)furan-2(5H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(1-Hydroxyoctyl)-3-(phenylsulfanyl)furan-2(5H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenylsulfanyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(1-Hydroxyoctyl)-3-(phenylsulfanyl)tetrahydrofuran: A reduced form of the compound with a tetrahydrofuran ring.

    5-(1-Oxooctyl)-3-(phenylsulfanyl)furan-2(5H)-one: An oxidized form of the compound with a carbonyl group.

    5-(1-Hydroxyoctyl)-3-(phenylsulfanyl)furan-2(5H)-one derivatives: Various substituted derivatives with different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

96490-29-8

Molecular Formula

C18H24O3S

Molecular Weight

320.4 g/mol

IUPAC Name

2-(1-hydroxyoctyl)-4-phenylsulfanyl-2H-furan-5-one

InChI

InChI=1S/C18H24O3S/c1-2-3-4-5-9-12-15(19)16-13-17(18(20)21-16)22-14-10-7-6-8-11-14/h6-8,10-11,13,15-16,19H,2-5,9,12H2,1H3

InChI Key

BYKGJAKWWFOBJE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C1C=C(C(=O)O1)SC2=CC=CC=C2)O

Origin of Product

United States

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